Synthetic Step Efficiency: Alcohol vs. Aldehyde Intermediate in BRD4 Inhibitor Synthesis
In the patent synthesis of pyrrolo[2,3-c]pyridine BRD4 inhibitors (CN110167939B), the aldehyde analog 3-bromo-4-(2,4-difluorophenoxy)benzaldehyde is prepared in 47% yield (2.60 g from 2.30 g 3-bromo-4-fluorobenzaldehyde), then reduced to the target alcohol using NaBH₄ [1]. The alcohol is subsequently converted to an ethylsulfonimidoylmethyl derivative – a transformation impossible with the aldehyde in a single step. The benzyl alcohol provides a direct sulfonylation handle, eliminating the need for a separate reduction-sulfonylation sequence that would be required if starting from the aldehyde. This reduces the synthetic step count by at least one step relative to a route relying on the aldehyde as the final intermediate.
| Evidence Dimension | Synthetic step count to sulfonimidoyl product |
|---|---|
| Target Compound Data | 1 step (direct sulfonylation of benzyl alcohol) after reduction from aldehyde |
| Comparator Or Baseline | 3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde: requires separate reduction then sulfonylation (2 steps) |
| Quantified Difference | 1 fewer synthetic step when the alcohol is used as the immediate precursor to sulfonimidoyl derivatives |
| Conditions | Synthesis of pyrrolo[2,3-c]pyridine BRD4 inhibitors as described in CN110167939B, Embodiment 1 |
Why This Matters
For procurement decisions, selecting the alcohol over the aldehyde can streamline synthetic routes to sulfonimidoyl-containing BRD4 inhibitor candidates, reducing labor and material costs in medicinal chemistry campaigns.
- [1] Jiangsu Hansoh Pharma Co., Ltd. & Nanjing Gritpharmaco., Ltd. (2021). Pyrrolo[2,3-c]pyridine derivatives, their preparation method and their application in medicine. Chinese Patent CN110167939B, Embodiment 1, Steps 1–2 (paragraphs [0250]–[0255]). View Source
